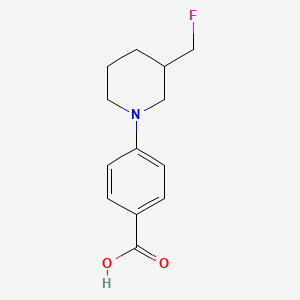

Acide 4-(3-(fluorométhyl)pipéridin-1-yl)benzoïque

Vue d'ensemble

Description

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le composé est un matériau polyvalent utilisé dans la recherche scientifique et peut être utilisé dans diverses applications telles que la découverte de médicaments. Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques .

Synthèse organique

Ce composé est également utilisé en synthèse organique. Les voies de synthèse utilisées pour préparer de nouveaux dérivés de sulonylpipéridinyl d'isatine sont un exemple de son utilisation en synthèse organique .

Chimie médicinale

Dans le domaine de la chimie médicinale, ce composé joue un rôle important. Les composés contenant de la pipéridine représentent l'un des blocs de construction médicinaux synthétiques les plus importants pour la construction de médicaments .

Applications anticancéreuses

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Plusieurs alcaloïdes de la pipéridine isolés d'herbes naturelles se sont avérés présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers .

Applications antimicrobiennes

Les dérivés de la pipéridine présentent également une activité antimicrobienne . Cela les rend précieux dans le développement de nouveaux médicaments antimicrobiens.

Applications anti-inflammatoires

Les dérivés de la pipéridine sont utilisés comme agents anti-inflammatoires . Ceci est particulièrement important dans le traitement des affections caractérisées par une inflammation.

Applications antipsychotiques

Les dérivés de la pipéridine sont utilisés comme agents antipsychotiques . Ceci est crucial dans le traitement de divers troubles psychiatriques.

Applications antioxydantes

La pipérine, un dérivé de la pipéridine, présente une puissante action antioxydante en raison de sa capacité à empêcher ou à supprimer les radicaux libres . Cela rend les dérivés de la pipéridine précieux dans le développement de médicaments antioxydants.

Mécanisme D'action

Activité Biologique

The compound 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid consists of a benzoic acid moiety linked to a piperidine ring with a fluoromethyl substituent. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F N O2 |

| Molecular Weight | 223.25 g/mol |

| Solubility | Varies (solvent dependent) |

| Log P | 2.56 |

Antiviral Activity

Recent studies have indicated that compounds structurally related to 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells. The mechanism involves blocking the fusion of viral and cellular membranes, which is critical for viral replication .

Antimicrobial Activity

Research has demonstrated that similar compounds possess significant antimicrobial activity. For example, derivatives evaluated against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising results with low minimum inhibitory concentrations (MICs). These compounds may exert their effects by targeting bacterial DNA gyrase, thereby inhibiting DNA replication .

Antituberculosis Potential

The anti-mycobacterial activity of related piperidine derivatives was assessed against Mycobacterium smegmatis and Mycobacterium abscessus. However, the specific compound 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid did not show significant inhibition at concentrations up to 100 µM, indicating limited efficacy against these strains .

Case Study: Antiviral Efficacy

A study involving a series of piperidine-based compounds revealed that modifications to the piperidine ring significantly influenced antiviral potency. The most effective compounds demonstrated EC50 values below 10 µM against EBOV and MARV, suggesting that structural optimization can enhance therapeutic potential .

Case Study: Antimicrobial Activity

In vitro assays conducted on various microbial strains highlighted the antibacterial properties of piperidine derivatives. One particular compound exhibited an MIC of 0.15 mg/mL against Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents from this chemical class .

Propriétés

IUPAC Name |

4-[3-(fluoromethyl)piperidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBUBQIXTDBDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.